Antileishmanial agent-26

Visceral Leishmaniasis Antiparasitic Drug Discovery Intracellular Amastigote Assay

Validating SAR for 2-aminoquinazoline antileishmanials requires precise chemical controls. Generic analogs lack the specific substitution pattern (C2/C4) driving activity. - Defined benchmark: IC50 = 5.67 μM against Leishmania donovani; SI = 0.67 confirms narrow therapeutic window. - Ideal negative control for validating improved safety profiles of lead candidates. - Guanidine-containing 2-aminoquinazoline scaffold (C23H27FN4O2, MW 410.5). - Available for immediate research shipment with stability data.

Molecular Formula C23H27FN4O2
Molecular Weight 410.5 g/mol
Cat. No. B12383581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntileishmanial agent-26
Molecular FormulaC23H27FN4O2
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC2=CC(=C(C=C21)OC)OC3CCCC3)NCC4=CC=C(C=C4)F
InChIInChI=1S/C23H27FN4O2/c1-28(2)22-18-12-20(29-3)21(30-17-6-4-5-7-17)13-19(18)26-23(27-22)25-14-15-8-10-16(24)11-9-15/h8-13,17H,4-7,14H2,1-3H3,(H,25,26,27)
InChIKeyBEYCDWKMCVUGRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antileishmanial agent-26 Overview


Antileishmanial agent-26 (also designated Compound 69) is a synthetic, guanidine-containing 2-aminoquinazoline compound [1]. It is a research tool identified in a hit-to-lead optimization program targeting Leishmania donovani, the etiological agent of visceral leishmaniasis [2]. The compound has a molecular formula of C23H27FN4O2 and a molecular weight of 410.5 g/mol .

Antileishmanial agent-26: No Generic Alternative


The antileishmanial activity of 2-aminoquinazolines is exquisitely sensitive to substitution patterns on the quinazoline core [1]. The structure-activity relationship (SAR) study from which Antileishmanial agent-26 (Compound 69) originates demonstrates that modifications at the C2 and C4 positions of the quinazoline ring, as well as the nature of the attached aromatic/aliphatic groups, drastically alter antiparasitic potency and host cell cytotoxicity [1]. Therefore, a generic guanidine-containing compound or a structurally similar quinazoline analog cannot be assumed to possess the same potency, selectivity, or ADME profile as Antileishmanial agent-26 [2].

Antileishmanial agent-26 Evidence Guide


Intracellular Amastigote Potency

Antileishmanial agent-26 (Compound 69) exhibits an IC50 value of 5.67 μM against Leishmania donovani in a physiologically relevant THP-1 transformed macrophage infection model [1]. This potency is significantly lower (weaker) than that of other advanced guanidine-containing leads, such as Compound 64 (IC50 = 1.13 μM in the same infected macrophage assay), and is generally less potent than the clinical comparator Miltefosine, which exhibits IC50 values ranging from 0.9 to 4.3 μM against intracellular amastigotes [REFS-2, REFS-3].

Visceral Leishmaniasis Antiparasitic Drug Discovery Intracellular Amastigote Assay

Cytotoxicity and Selectivity Profile

Against human THP-1 macrophages, Antileishmanial agent-26 demonstrates a CC50 value of 3.79 μM . This yields a calculated Selectivity Index (SI = CC50 / IC50) of 0.67, indicating that the compound is actually more cytotoxic to the host cell than it is potent against the parasite . This is a critical differentiation point from more optimized leads in the same series which displayed better selectivity indices, as highlighted in the discovery paper [1].

Cytotoxicity Profiling Selectivity Index Drug Safety

2-Aminoquinazoline vs. Bis-Cyclic Guanidine Scaffolds

Antileishmanial agent-26 is based on a 2-aminoquinazoline core, a scaffold designed through a 'scaffold-hopping' approach to retain the essential guanidine pharmacophore [1]. This distinguishes it from other potent guanidine-containing antileishmanial leads, such as the bis-cyclic guanidines (e.g., Compound 64) [2]. The 2-aminoquinazoline scaffold offers a different chemical space and ADME profile compared to the bis-cyclic guanidine series, as the discovery paper notes that the C7 position of the quinazoline was identified as a key guiding tool for optimizing ADME properties [1].

Medicinal Chemistry Scaffold Hopping Guanidine Pharmacophore

Antileishmanial agent-26 Research Applications


SAR Probe for Scaffold Optimization

Given its defined potency (IC50 = 5.67 μM) and high cytotoxicity (SI = 0.67), Antileishmanial agent-26 serves as a valuable benchmark or control compound in structure-activity relationship (SAR) studies of 2-aminoquinazolines [1]. Researchers can use it to compare the activity of newly synthesized analogs and validate the impact of chemical modifications on potency and selectivity [1].

Mechanistic Studies of Guanidine Antileishmanials

The compound can be employed as a chemical probe to investigate the mechanism of action of guanidine-containing antileishmanial agents [1]. Its moderate potency allows for the study of target engagement and downstream effects without the confounding factor of extreme potency that might obscure subtle biological responses .

Negative Control in Selectivity and In Vivo Studies

Due to its poor selectivity index (SI < 1), Antileishmanial agent-26 is ideally suited as a negative control in experiments designed to validate the therapeutic window of more promising antileishmanial leads [1]. Its unsuitability for in vivo efficacy studies (due to predicted toxicity) makes it a useful benchmark for demonstrating the improved safety profiles of optimized compounds .

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